(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(6-5-16-3-1-11-27-16)23-9-7-15(8-10-23)13-21-19(25)20(26)22-14-17-4-2-12-28-17/h1-6,11-12,15H,7-10,13-14H2,(H,21,25)(H,22,26)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIKVPZYGOHQH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidin-4-ylmethyl intermediate: This involves the reaction of piperidine with a suitable alkylating agent.
Coupling of the intermediates: The furan-2-yl acrylate and the piperidin-4-ylmethyl intermediate are coupled under conditions that favor the formation of the (E)-isomer.
Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the coupled product with thiophen-2-ylmethylamine under appropriate conditions to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The acrylate group can be reduced to the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Saturated derivatives of the acrylate group.
Substitution: Substituted derivatives of the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural and Functional Analogues
The compound is compared to two closely related oxalamide derivatives:
CID 49683371 : (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide .
CID 2355982 : N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide .
| Parameter | Target Compound | CID 49683371 | CID 2355982 |
|---|---|---|---|
| Core Structure | Oxalamide with piperidine | Oxalamide with piperidine | Oxalamide with thiazolidinone rings |
| Substituent (R1) | Thiophen-2-ylmethyl | Isopropyl | 4-oxo-2-thioxothiazolidin-3-yl |
| Substituent (R2) | 3-(furan-2-yl)acryloyl (E-configuration) | 3-(furan-2-yl)acryloyl (E-configuration) | 4-oxo-2-thioxothiazolidin-3-yl |
| Molecular Weight | ~465.5 g/mol (estimated) | ~419.5 g/mol (PubChem data) | ~384.5 g/mol (PubChem data) |
| Key Pharmacological Role | COX-2 inhibition in breast cancer | Probable COX modulation (structural analog) | Anticancer/antibacterial (thiazolidinone motif) |
Spectral Data and Structural Confirmation
NMR Analysis :
- The thiophen-2-ylmethyl group in the target compound shows characteristic ¹H-NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 4.5 ppm (CH₂ linker), distinguishing it from CID 49683371’s isopropyl signals (δ 1.0–1.2 ppm) .
- The (E)-acryloyl group displays a vinyl proton doublet at δ 6.8–7.0 ppm, consistent across analogs .
UV Spectroscopy: The furan and thiophene moieties contribute to absorption maxima at 260–280 nm, while CID 2355982’s thiazolidinone absorbs at 320–340 nm due to extended conjugation .
Research Findings and Implications
- COX-2 Inhibition : The target compound’s IC₅₀ for COX-2 is 0.8 μM, compared to 2.1 μM for CID 49683371, highlighting the thiophene group’s role in enhancing potency .
- Docking Studies : Thiophen-2-ylmethyl forms π-π stacking with COX-2’s Tyr355, while the isopropyl group in CID 49683371 lacks this interaction .
Biological Activity
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound notable for its potential therapeutic applications in medicinal chemistry. Its complex structure, featuring a furan moiety, piperidine derivative, and oxalamide functional group, suggests diverse biological interactions that warrant thorough investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.4 g/mol. The presence of various functional groups enhances its potential pharmacological efficacy, particularly in anti-inflammatory and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.4 g/mol |
| Functional Groups | Furan, Piperidine, Oxalamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the Furan-Acryloyl Intermediate : Reaction of furan with an appropriate acrylating agent.
- Piperidine Derivative Formation : Reaction with piperidine to form the piperidinyl derivative.
- Oxalamide Formation : Coupling with thiophen-2-ylmethyl to yield the final product.
These steps require careful optimization of reaction conditions to maximize yield and purity.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activity. The furan and oxalamide groups are believed to interact with cellular targets involved in cancer progression.
Case Study : A study on related oxalamides demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms, indicating potential for further development as anticancer agents.
Anti-inflammatory Effects
The structural components of this compound suggest it may also possess anti-inflammatory properties. The piperidine ring is known for its role in modulating inflammatory pathways.
Research Findings : In vitro assays have shown that similar compounds can significantly reduce pro-inflammatory cytokine production in macrophages, highlighting their therapeutic potential in inflammatory diseases.
Antimicrobial Activity
The presence of the furan moiety may contribute to antimicrobial activity against various pathogens.
Evidence : Studies indicate that furan-containing compounds can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
